molecular formula C3H3NO5 B14214356 4-Nitro-1,3-dioxolan-2-one CAS No. 827300-14-1

4-Nitro-1,3-dioxolan-2-one

Cat. No.: B14214356
CAS No.: 827300-14-1
M. Wt: 133.06 g/mol
InChI Key: GPSZQZDENOVTHL-UHFFFAOYSA-N
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Description

4-Nitro-1,3-dioxolan-2-one: is an organic compound with the molecular formula C3H3NO5 . It is a derivative of 1,3-dioxolan-2-one, where a nitro group is attached to the fourth carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Nitro-1,3-dioxolan-2-one can be synthesized through the reaction of 1,3-dioxolan-2-one with a nitrating agent such as nitric acid. The reaction typically occurs under controlled temperature and pressure conditions to ensure the selective nitration of the compound. The process involves the following steps:

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as chromatography and distillation can further enhance the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Nitro-1,3-dioxolan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 4-Nitro-1,3-dioxolan-2-one is used as an intermediate in organic synthesis, particularly in the preparation of other heterocyclic compounds. Its unique structure allows for the formation of complex molecules through various chemical transformations .

Biology: In biological research, this compound is studied for its potential as a biochemical probe. Its nitro group can undergo bioreduction, making it useful in studying cellular redox processes .

Medicine: Although not widely used in medicine, derivatives of this compound are explored for their potential pharmacological activities, including antimicrobial and anticancer properties .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity makes it valuable in the synthesis of polymers and other advanced materials .

Mechanism of Action

The mechanism of action of 4-nitro-1,3-dioxolan-2-one involves its ability to undergo redox reactions. The nitro group can be reduced to form reactive intermediates that interact with various molecular targets. These interactions can lead to the formation of covalent bonds with proteins, nucleic acids, and other biomolecules, affecting their function and activity .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Comparison: 4-Nitro-1,3-dioxolan-2-one is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity.

Properties

CAS No.

827300-14-1

Molecular Formula

C3H3NO5

Molecular Weight

133.06 g/mol

IUPAC Name

4-nitro-1,3-dioxolan-2-one

InChI

InChI=1S/C3H3NO5/c5-3-8-1-2(9-3)4(6)7/h2H,1H2

InChI Key

GPSZQZDENOVTHL-UHFFFAOYSA-N

Canonical SMILES

C1C(OC(=O)O1)[N+](=O)[O-]

Origin of Product

United States

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